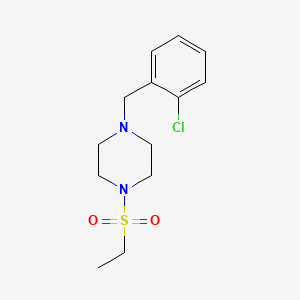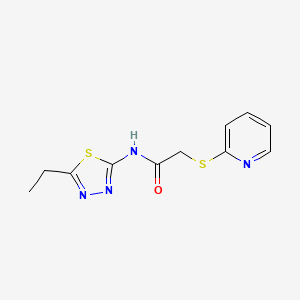
1-(4-chlorophenyl)-4-(4-ethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-(4-ethoxybenzyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is widely used in scientific research to understand its mechanism of action and its effects on the biochemical and physiological systems of the body. TFMPP has been found to have various applications in scientific research, including the study of the nervous system, neurotransmitters, and drug interactions.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
1-(4-chlorophenyl)-4-(4-ethoxybenzyl)piperazine: has been studied for its potential use as an antimicrobial agent. The piperazine nucleus, often found in biologically active compounds, can be modified to enhance its interaction with microbial cell targets. This compound, with its specific substituents, may disrupt cell wall synthesis or interfere with essential enzymes within microbial cells, leading to potential applications in treating bacterial infections .
Antioxidant Properties
The structural framework of this compound suggests it could act as an effective antioxidant. By donating electrons, it can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells. Research into its antioxidant capacity could lead to applications in preventing or treating diseases associated with oxidative stress .
Antihistaminic Activity
Piperazine derivatives are known for their antihistaminic effects. This particular compound could be explored for its ability to bind to histamine receptors and prevent the release of histamine from cells, which is a key factor in allergic reactions. It could be used in the development of new antihistamine drugs .
Anticancer Research
The compound’s ability to interact with various cellular targets makes it a candidate for anticancer research. It could be designed to target specific cancer cell lines, inhibit tumor growth, or be used in synergy with other chemotherapy agents to enhance their efficacy .
DNA and Protein Binding
This compound could be utilized in the study of DNA and protein interactions due to its potential to form stable complexes with biological macromolecules. This application is crucial in understanding genetic regulation and protein function, as well as in the development of new therapeutic agents .
Catalyst in Polymerization
In the field of polymer science, 1-(4-chlorophenyl)-4-(4-ethoxybenzyl)piperazine could serve as a catalyst in ring-opening polymerization (ROP) processes. Its structural properties may allow it to facilitate the polymerization of cyclic monomers, leading to the production of polymers with specific characteristics .
Metal-Organic Frameworks (MOFs)
The compound’s ability to act as a ligand for metal ions opens up possibilities for creating metal-organic frameworks. MOFs have a variety of applications, including gas storage, separation, and catalysis. Research into the compound’s use in MOF synthesis could lead to the development of materials with novel properties .
Neuropharmacological Studies
Given the piperazine core’s prevalence in neuroactive compounds, this derivative could be investigated for its effects on the central nervous system. It may have applications in the treatment of neurological disorders or as a tool in neuropharmacological research .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-[(4-ethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-2-23-19-9-3-16(4-10-19)15-21-11-13-22(14-12-21)18-7-5-17(20)6-8-18/h3-10H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPKPPLLEWKFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5668344.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5668350.png)
![ethyl 6-fluoro-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5668352.png)


![4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}-N-(1-methyl-6-oxopiperidin-3-yl)benzamide](/img/structure/B5668367.png)
![2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-(1-piperazinyl)-3(2H)-pyridazinone hydrochloride](/img/structure/B5668378.png)
![methyl 4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B5668381.png)
![1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5668397.png)
![3-benzyl-7,8-dimethoxy-1,5-dimethyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5668412.png)
![N'-[(3S*,4R*)-1-(3-chloro-4-fluorobenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5668430.png)
![rel-(3aR,6aR)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5668437.png)
![N,N-dimethyl-2-oxo-1-(3-pyridinylcarbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5668444.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methylisoxazol-5-yl)phenyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5668451.png)